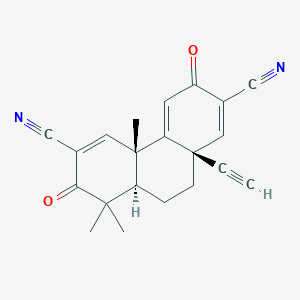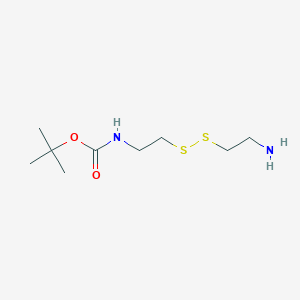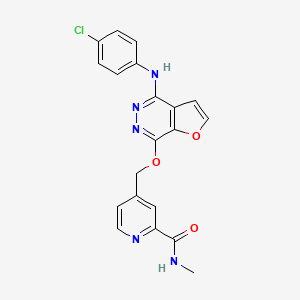
Telatinib
Descripción general
Descripción
Telatinib is an orally available, small-molecule inhibitor of vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/-3), platelet-derived growth factor receptor β, and c-Kit . It is under investigation in clinical trials, such as NCT03817411, which is studying Telatinib in combination with Capecitabine/Oxaliplatin in 1st Line Gastric or GEJ Cancer .
Molecular Structure Analysis
Telatinib has a molecular formula of C20H16ClN5O3 and a molecular weight of 409.83 g/mol . Its IUPAC name is 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide . The structure of Telatinib has been studied using various computational and experimental techniques .
Aplicaciones Científicas De Investigación
Telatinib: A Comprehensive Analysis of Scientific Research Applications: Telatinib is a small-molecule tyrosine kinase inhibitor with several potential applications in scientific research. Below are detailed sections focusing on unique applications of Telatinib:
Cancer Treatment: Vascular Endothelial Growth Factor Inhibition
Telatinib is primarily researched for its ability to inhibit the vascular endothelial growth factor receptors (VEGFR-2/VEGFR-3), which play a significant role in tumor angiogenesis. Studies have evaluated its safety and tolerability when combined with chemotherapy agents like capecitabine and irinotecan, showing promise in treating various cancers .
Combination Therapy in Colorectal Cancer (CRC)
Research has suggested that Telatinib may enhance the effectiveness of standard chemotherapy regimens in CRC patients due to its biological activity against VEGFR-2/-3. Its combination with other treatments is under investigation to determine optimal dosing and efficacy .
Mecanismo De Acción
Target of Action
Telatinib is a small-molecule tyrosine kinase inhibitor that primarily targets the vascular endothelial growth factor receptors 2 and 3 (VEGFR-2/VEGFR-3), platelet-derived growth factor receptor β (PDGFR-β), and c-Kit . These receptors play crucial roles in angiogenesis, a process that involves the formation of new blood vessels, which is essential for tumor growth and metastasis .
Mode of Action
Telatinib inhibits the tyrosine kinase activity of its targets, thereby blocking the signaling pathways that promote angiogenesis . By inhibiting VEGFR-2, VEGFR-3, PDGFR-β, and c-Kit, telatinib disrupts the vascularization of tumors, limiting their access to nutrients and oxygen, and thereby inhibiting their growth .
Biochemical Pathways
The inhibition of VEGFR and PDGFR by telatinib affects multiple biochemical pathways. For instance, it blocks the VEGF signaling pathway, leading to a decrease in endothelial cell proliferation, migration, and survival . It also affects the PDGF pathway, which is involved in the regulation of cell growth and division .
Safety and Hazards
Telatinib can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation . It is also suspected of causing genetic defects and damaging fertility or the unborn child . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXANHHBCGMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954809 | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Telatinib | |
CAS RN |
332012-40-5 | |
| Record name | Telatinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332012-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telatinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15393 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-({[4-(4-Chloroanilino)furo[2,3-d]pyridazin-7-yl]oxy}methyl)-N-methylpyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18P7197Q7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Telatinib?
A1: Telatinib is a potent, orally available small molecule that acts as a tyrosine kinase inhibitor. [, , , ] It primarily targets vascular endothelial growth factor receptors (VEGFR)-2 and -3, along with platelet-derived growth factor receptor beta (PDGFRβ) and c-Kit. [, ]
Q2: How does Telatinib's inhibition of these receptors translate into its anti-tumor activity?
A2: VEGFRs, PDGFRβ, and c-Kit are receptor tyrosine kinases often overexpressed or mutated in various tumor cells. [] These kinases play crucial roles in tumor angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. [, ] By inhibiting these kinases, Telatinib disrupts angiogenesis, thus hindering tumor growth and progression. [, ]
Q3: Does Telatinib affect any downstream signaling pathways?
A3: Yes, Telatinib has been shown to affect various downstream signaling pathways. For instance, in pseudomyogenic hemangioendothelioma (PHE) models, Telatinib not only blocks VEGF signaling by inhibiting ERK phosphorylation but also specifically affects PDGFRA, FLT1 (VEGFR1), and FLT4 (VEGFR3) signaling. [] Additionally, it downregulates SERPINE1, thereby interfering with the self-regulation of the SERPINE1-FOSB fusion gene characteristic of PHE. []
Q4: What is the molecular formula and weight of Telatinib?
A4: Telatinib is the mesylate salt of 17-Allylaminogeldanamycin (17-AAG). [] Unfortunately, the provided research excerpts do not mention the specific molecular formula and weight of Telatinib.
Q5: Is there any information available about the spectroscopic data of Telatinib?
A5: The provided research papers do not provide details regarding the spectroscopic data (e.g., NMR, IR, UV-Vis) of Telatinib.
Q6: How is Telatinib absorbed and distributed in the body?
A6: Telatinib is rapidly absorbed after oral administration, reaching peak plasma concentration (Tmax) in less than 3 hours. [] It exhibits substantial interpatient variability in its pharmacokinetic profile. [] Further details on its distribution within the body are not elaborated upon in the provided research.
Q7: What is the metabolic fate of Telatinib?
A7: Telatinib is metabolized to BAY 60-8246. The provided research excerpts do not delve into detailed metabolic pathways. []
Q8: Does Telatinib interact with any drug transporters?
A9: Yes, research suggests that Telatinib, like some other tyrosine kinase inhibitors, can act as an antagonist of ATP-binding cassette (ABC) transporters, specifically ABCG2. [] This interaction has been implicated in reversing chemotherapeutic multidrug resistance in vitro and in vivo. []
Q9: Does Telatinib induce or inhibit drug-metabolizing enzymes?
A9: The provided research does not offer information about Telatinib's potential to induce or inhibit drug-metabolizing enzymes.
Q10: Are there any known pharmacodynamic effects of Telatinib?
A11: Yes, Telatinib demonstrates several pharmacodynamic effects. It dose-dependently increases vascular endothelial growth factor (VEGF) levels and decreases plasma soluble VEGFR-2 (sVEGFR-2) levels, with a plateau observed at 900 mg twice daily. [] It also affects tumor blood flow as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), showing a decrease in Ktrans and IAUC60. [] Studies have also shown that Telatinib can stabilize circulating endothelial progenitor cell (EPC) levels during treatment. []
Q11: What in vitro models have been used to study Telatinib's activity?
A12: Research utilizes various in vitro models to study Telatinib's effects. One study developed a cell line-based model for PHE by overexpressing truncated FOSB in normal endothelial cells. This model allowed for investigating the functional consequences of the SERPINE1-FOSB fusion and its interaction with Telatinib. []
Q12: What is the impact of Telatinib on tumor growth in in vitro models?
A13: In the 3D model of PHE, Telatinib demonstrated significant effects by decreasing proliferation and tumor growth. It also induced apoptosis in this model. []
Q13: Which animal models have been employed in Telatinib research?
A13: The provided research excerpts do not mention specific animal models used in Telatinib studies.
Q14: What were the key findings of the clinical trials investigating Telatinib?
A15: Several clinical trials (Phase I and II) have investigated Telatinib in various cancer types, including colorectal carcinoma, advanced solid tumors, and gastric cancer. [, , , , , , ] Results indicate that Telatinib, as a single agent or in combination with other chemotherapeutic agents like docetaxel, capecitabine, and cisplatin, demonstrates promising antitumor activity. [, ] While not always leading to tumor shrinkage, Telatinib treatment often resulted in stable disease, indicating its therapeutic potential. [, , , ] Notably, a phase II study (TEL0805) combining Telatinib with capecitabine and cisplatin as first-line treatment for advanced gastric or gastroesophageal junction cancer showed an objective response rate of 67%. []
Q15: What are the common adverse effects associated with Telatinib?
A15: The most frequently reported adverse effects associated with Telatinib across various clinical trials include:
- Hypertension: This is a very common side effect, often requiring management. [, , , , ]
- Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are frequently observed. [, , , , ]
- Fatigue: This is a common side effect reported in several trials. [, , ]
- Voice changes (hoarseness): Observed in combination therapy with bevacizumab. [, ]
- Hand-foot syndrome: Reported in combination therapy with capecitabine and irinotecan. [, ]
Q16: Were there any serious adverse events reported during Telatinib trials?
A16: Yes, although generally well-tolerated, Telatinib treatment was associated with some serious adverse events, including:
- Hypertension with fundus bleeding []
- Abdominal pain []
- Hemorrhage in liver metastases []
- Gastrointestinal perforation [, ]
- Silent myocardial infarction and decreased left ventricular ejection fraction []
Q17: Are there known mechanisms of resistance to Telatinib?
A18: While the provided research does not extensively discuss specific resistance mechanisms to Telatinib, its interaction with the ABCG2 efflux transporter, which plays a role in multidrug resistance, is noteworthy. [] Upregulation or increased activity of ABC transporters like ABCG2 could potentially contribute to decreased intracellular Telatinib accumulation and reduced efficacy. Further research is needed to fully elucidate specific resistance mechanisms to Telatinib.
Q18: Have any biomarkers been identified for predicting Telatinib efficacy?
A19: Yes, research suggests that plasma sVEGFR-2 levels could serve as a potential pharmacodynamic biomarker for Telatinib efficacy. [, , , ] Studies observed that Telatinib treatment leads to a dose-dependent decrease in sVEGFR-2 levels. [, ] Importantly, a phase II study (TEL0805) in gastric cancer patients found a statistically significant trend between the degree of sVEGFR-2 reduction from baseline and clinical trial endpoints, indicating its potential as a predictive biomarker for treatment response. []
Q19: Are there any imaging-based biomarkers for assessing Telatinib response?
A20: DCE-MRI has shown promise as a non-invasive imaging technique to evaluate Telatinib's effects on tumor blood flow. [, ] Studies observed a decrease in Ktrans and IAUC60, parameters reflecting tumor blood flow and permeability, after Telatinib treatment. [] Additionally, morphological changes in computed tomography (CT) scans, such as decreased attenuation and sharper tumor borders, were noted in gastric cancer patients treated with Telatinib, mirroring the changes observed with bevacizumab in colorectal cancer. [] These morphological alterations suggest anti-angiogenic activity and warrant further investigation as potential response biomarkers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



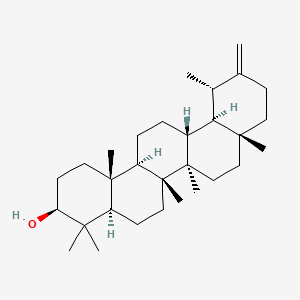

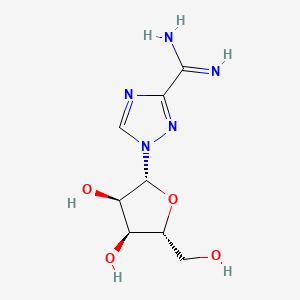
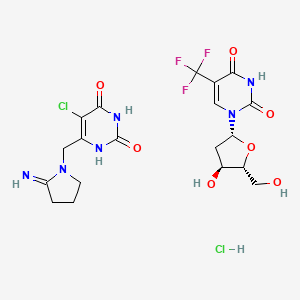


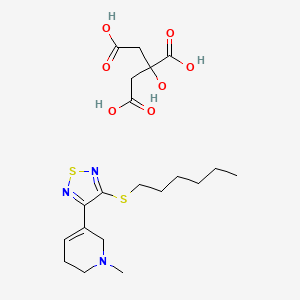

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)
